6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a versatile chemical compound with unique properties that make it suitable for various applications in scientific research. Its structure includes a trifluoromethyl group, a tosylethylthio group, and a cyclopropylpyridine core, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, including the introduction of the trifluoromethyl group, the tosylethylthio group, and the cyclopropylpyridine core. Common synthetic routes may involve:
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Cyclopropylation: Formation of the cyclopropyl ring through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Thioether Formation: Introduction of the tosylethylthio group through nucleophilic substitution reactions using tosyl chloride and thiol reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the nitrile group.
Substituted Derivatives: Formed through nucleophilic substitution at the tosyl group.
Scientific Research Applications
6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of biological pathways and as a probe for investigating enzyme mechanisms.
Industry: Used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tosylethylthio group can participate in covalent bonding with target proteins . The cyclopropylpyridine core provides rigidity and specificity in binding interactions .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the cyclopropyl group, resulting in different reactivity and binding properties.
4-(Trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile: Lacks the tosylethylthio group, affecting its ability to form covalent bonds with targets.
2-[(2-Tosylethyl)thio]-6-cyclopropylpyridine-3-carbonitrile: Lacks the trifluoromethyl group, impacting its lipophilicity and metabolic stability.
Uniqueness
6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of its trifluoromethyl, tosylethylthio, and cyclopropylpyridine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
6-cyclopropyl-2-[2-(4-methylphenyl)sulfonylethylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S2/c1-12-2-6-14(7-3-12)28(25,26)9-8-27-18-15(11-23)16(19(20,21)22)10-17(24-18)13-4-5-13/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXHJIONTWMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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